

(Rac)-NPD6433: A Broad-Spectrum Antifungal Agent Targeting Fatty Acid Biosynthesis

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Compound of Interest		
Compound Name:	(Rac)-NPD6433	
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(Rac)-NPD6433 is a novel triazenyl indole compound identified as a potent, broad-spectrum antifungal agent. It exhibits significant activity against a wide range of pathogenic fungi, including several drug-resistant strains. This technical guide provides an in-depth overview of (Rac)-NPD6433, focusing on its antifungal activity, mechanism of action, and the experimental methodologies used in its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Quantitative Antifungal Activity

(Rac)-NPD6433 has demonstrated potent inhibitory activity against various clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, have been determined for several species. A summary of the reported MIC80 and MIC90 values (the concentrations required to inhibit 80% and 90% of fungal growth, respectively) is presented below.



Fungal Species	MIC80 (μg/mL)	MIC90 (µg/mL)
Candida albicans	Not explicitly stated	Not explicitly stated
Candida glabrata	Not explicitly stated	Not explicitly stated
Candida auris	Not explicitly stated	5[1]
Cryptococcus neoformans	Not explicitly stated	Not explicitly stated
Aspergillus fumigatus	Active[1][2][3][4]	Not explicitly stated

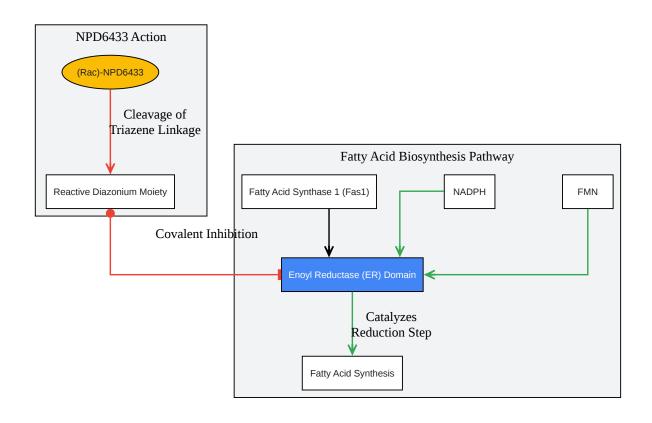
Note: While the specific MIC80 values for all species are not detailed in the provided search results, the compound was identified through a screen for broad-spectrum activity against C. albicans, C. glabrata, C. auris, and C. neoformans[3][5].

Mechanism of Action: Inhibition of Fatty Acid Synthase 1 (Fas1)

The primary mechanism of action of **(Rac)-NPD6433** is the inhibition of fungal fatty acid biosynthesis by targeting Fatty Acid Synthase 1 (Fas1).[3][5] Specifically, it acts on the enoyl reductase (ER) domain of Fas1.[1][2][3][4] This inhibition is covalent and disrupts the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, thereby arresting the production of essential fatty acids.[1][2][3][4]

The proposed mechanism involves the cleavage of the triazene linkage in NPD6433, which releases a reactive diazonium moiety.[2] This reactive species then forms a covalent adduct with the ER domain of Fas1, leading to its inactivation.[2] The inhibition of Fas1 has been shown to be lethal to Candida albicans and at sublethal concentrations, it impairs various virulence traits.[1][2][3][4]





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Mechanism of (Rac)-NPD6433 Inhibition of Fas1.

Experimental Protocols

The identification and characterization of **(Rac)-NPD6433** involved several key experimental procedures:

High-Throughput Screening for Antifungal Activity

The discovery of NPD6433 was the result of a high-throughput screen of the RIKEN natural product depository.[1][2][3] The screen was conducted against representative isolates of four



major human fungal pathogens: Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans.[5] The primary screen identified compounds that exhibited at least 50% growth inhibition.[1] Follow-up dose-response assays were performed to determine the potency of the hits.[1]



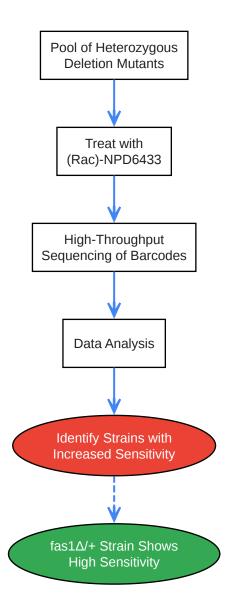
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High-Throughput Screening Workflow.

Target Identification using Haploinsufficiency Profiling (HIP)

To elucidate the mechanism of action, haploinsufficiency profiling (HIP) was performed in Saccharomyces cerevisiae and C. albicans.[1] This technique involves screening a collection of heterozygous deletion mutants (where one of the two copies of a gene is deleted) to identify genes for which reduced dosage leads to increased sensitivity to a compound. In the case of NPD6433, the HIP screen revealed that strains with a heterozygous deletion of the FAS1 gene were significantly more susceptible to the compound, strongly suggesting that Fas1 is the primary target.[1][5][6][7]





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Haploinsufficiency Profiling Workflow.

In Vitro and In Vivo Efficacy Studies

The antifungal activity of (Rac)-NPD6433 was further validated in various models:

- Biofilm Inhibition: The compound was shown to significantly reduce biofilm formation of C. albicans.
- Human Cell Culture Model: In a model of C. albicans infection of human kidney cancerderived cells (293T), NPD6433 reduced fungal growth and rescued human cell survival.[5]



Nematode Infection Model: In a Caenorhabditis elegans model of infection with azole-resistant C. albicans, treatment with NPD6433 extended the lifespan of the infected nematodes.[1][2][3][4][5] Tests showed that NPD6433 treatment reduced fatalities by about 50% in worms infected with a pathogenic yeast.[6][7]

Conclusion

(Rac)-NPD6433 is a promising new antifungal compound with a novel mechanism of action that targets a crucial metabolic pathway in fungi. Its broad-spectrum activity, including against drug-resistant strains, and its efficacy in preclinical models highlight its potential as a lead compound for the development of new antifungal therapies. The detailed understanding of its mechanism of action provides a solid foundation for further optimization and clinical development. The targeting of fatty acid biosynthesis represents a valuable and underexploited strategy in the fight against life-threatening fungal infections.

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